Cas no 1303974-46-0 (1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid)
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
- 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid
- 1932149-31-9
- 3-fluoro-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester
- AB87601
- CS-W001393
- (3,4)-Trans-1-(tert-butoxycarbonyl)-3-fluoropiperi dine-4-carboxylic acid racemate
- MFCD18909772
- 1-Boc-3-fluoropiperidine-4-carboxylic acid
- EN300-1716118
- 1-(Boc)-3-Fluoropiperidine-4-carboxylic acid
- 1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylicacid
- rel-(3S,4S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
- 1303974-46-0
- PB41591
- trans-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
- SY109082
- SY248511
- SB23166
- (3S,4R)-1-Boc-3-fluoropiperidine-4-carboxylic Acid
- SB43927
- (3,4)-Trans-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
- AS-54518
- VAXFBQGBIHPZCF-UHFFFAOYSA-N
- (3S,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (enantiomer b,87% e.e)
- A910459
- SY248510
- 1903422-62-7
- MFCD28016234
- 1-(t-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
- SCHEMBL16057759
- AM807666
- AKOS022178213
- (3s,4s)-1-Tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylicacid
- (3R,4S)-1-Boc-3-fluoropiperidine-4-carboxylic Acid
- MFCD27978588
- (3,4)-Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid racemate
- cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylicacid
- s11171
-
- MDL: MFCD18909772
- Inchi: 1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)
- InChI Key: VAXFBQGBIHPZCF-UHFFFAOYSA-N
- SMILES: FC1CN(C(=O)OC(C)(C)C)CCC1C(=O)O
Computed Properties
- Exact Mass: 247.12198622g/mol
- Monoisotopic Mass: 247.12198622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 66.8Ų
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129000006-250mg |
1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95% | 250mg |
$734.40 | 2022-04-03 | |
| Alichem | A129000006-500mg |
1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95% | 500mg |
$950.60 | 2022-04-03 | |
| Alichem | A129000006-1g |
1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95% | 1g |
$1,685.00 | 2022-04-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17760-1g |
1-(Boc)-3-Fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95% | 1g |
¥2064.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17760-100mg |
1-(Boc)-3-Fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95% | 100mg |
¥257.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17760-250mg |
1-(Boc)-3-Fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95% | 250mg |
¥608.0 | 2024-07-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01699-5g |
1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95% | 5g |
$1750 | 2023-09-07 | |
| Chemenu | CM179863-1g |
1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95% | 1g |
$823 | 2021-08-05 | |
| Apollo Scientific | PC430120-250mg |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95% | 250mg |
£140.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM713-200mg |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid |
1303974-46-0 | 95+% | 200mg |
2468.0CNY | 2021-07-18 |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid Suppliers
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid
Introduction to 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid (CAS No: 1303974-46-0)
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid, with the CAS number 1303974-46-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butoxy carbonyl (Boc) group and a fluorine atom at the 3-position of the piperidine ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The Boc group is a protective group commonly used in peptide synthesis to prevent unwanted reactions at the amine functionality. Its stability under various reaction conditions makes it an ideal choice for multi-step synthetic routes. In contrast, the fluorine atom at the 3-position of the piperidine ring introduces electronic and steric effects that can significantly influence the biological activity of the molecule. Fluorinated compounds are known to exhibit enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles, all of which are critical factors in drug development.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated piperidine derivatives in the design of novel therapeutic agents. For instance, studies have demonstrated that compounds containing this structural motif exhibit promising activities against various diseases, including cancer, inflammation, and neurological disorders. The fluoro-piperidine scaffold has been particularly investigated for its potential in modulating enzyme activity and receptor binding. Specifically, modifications at the 3-position have been shown to enhance selectivity and potency, making this class of compounds attractive for drug discovery efforts.
The synthesis of 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid involves a series of well-established organic transformations. The introduction of the fluorine atom is typically achieved through nucleophilic substitution reactions or metal-catalyzed cross-coupling processes. The subsequent protection of the amine group with a Boc group requires careful optimization to ensure high yield and purity. Modern synthetic methodologies often employ palladium-catalyzed reactions and transition-metal complexes to facilitate these transformations efficiently.
In academic research, this compound has been utilized as a key building block in the development of novel bioactive molecules. For example, researchers have explored its use in generating derivatives with enhanced binding affinity to protein targets such as kinases and G protein-coupled receptors (GPCRs). The combination of fluorine substitution and Boc protection allows for further functionalization at other positions on the piperidine ring, enabling the creation of structurally diverse libraries for high-throughput screening.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug synthesis. Companies specializing in active pharmaceutical ingredients (APIs) have incorporated 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid into their synthetic routes for several lead compounds under development. Its structural features make it particularly suitable for generating analogs with improved pharmacokinetic properties, such as enhanced solubility and bioavailability.
From a chemical biology perspective, this compound serves as a valuable tool for studying enzyme mechanisms and ligand-receptor interactions. The fluorine atom provides a handle for isotopic labeling techniques, allowing researchers to probe metabolic pathways and binding kinetics with high precision. Additionally, the Boc-protected amine can be selectively deprotected under mild acidic conditions, enabling controlled release of bioactive molecules in vitro and in vivo.
The growing interest in fluorinated piperidine derivatives has spurred innovation in synthetic chemistry. Recent publications highlight novel catalytic systems that improve efficiency and selectivity in constructing these motifs. For instance, photoredox catalysis has been employed to achieve regioselective functionalization at specific positions on the piperidine ring. Such advancements not only streamline synthetic routes but also open new possibilities for designing structurally complex molecules with tailored biological activities.
Evaluation studies have demonstrated that derivatives derived from 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid exhibit notable pharmacological effects. In preclinical models, certain analogs have shown efficacy against inflammatory diseases by modulating cytokine production and immune cell signaling pathways. Furthermore, preliminary data suggest potential applications in treating neurological disorders by interacting with specific neurotransmitter receptors.
The future prospects for this compound are promising, with ongoing research aimed at expanding its utility in drug discovery and material science applications. Collaborative efforts between academia and industry are expected to yield novel derivatives with improved therapeutic profiles. As synthetic methodologies continue to evolve, access to high-quality starting materials like 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid will remain crucial for advancing these efforts.
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